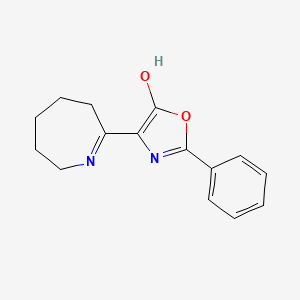

(4Z)-4-(azepan-2-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of azine phosphoranes with various reactants. For instance, the reaction of azine phosphoranes with benzalphthalide under reflux conditions in xylene leads to the formation of pyrazolo-fused benzoxazepines and benzazepinones . Another method described involves a phosphine-mediated tandem reaction of ynones with 2-azido alcohols to construct oxazepines and oxazines . Additionally, the synthesis of diazepines from aza-[5 + 2] cycloaddition of indoloazomethine ylides with acetylenedicarboxylates is reported . These methods highlight the versatility of phosphoranes and azides in constructing complex heterocyclic frameworks, which could be relevant for synthesizing the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallographic analysis and NOE experiments . These techniques allow for the determination of the configuration of exocyclic double bonds and the overall molecular conformation. While the exact structure of (4Z)-4-(azepan-2-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not provided, similar analytical methods could be employed to elucidate its structure.

Chemical Reactions Analysis

The papers describe various chemical reactions involving the formation of heterocyclic compounds. For example, the formation of pyrazolo-fused compounds and the unusual 2H-indeno[2,3-e]pyridine-3,9-diones from azine rearrangements are discussed . The phosphine-mediated reactions also indicate the potential for creating diverse heterocycles, which may include the formation of oxazolone derivatives . The sequential migration of sulfonyl groups in the synthesis of diazepines is another example of the complex chemical transformations that can occur in the synthesis of such compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (4Z)-4-(azepan-2-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one are not directly reported, the properties of similar heterocyclic compounds can provide some insights. The stability, solubility, and reactivity of these compounds are influenced by their heterocyclic structure and substituents. The papers suggest that the heterocycles synthesized can exhibit interesting reactivity patterns, which could be exploited in further chemical transformations .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Ylide Synthesis and Cyclization Reactions : The ylide derived from 1,3-oxazol-5(4H)-ones, similar to (4Z)-4-(azepan-2-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one, can be used in cyclization reactions to synthesize phosphonium salts and heterocyclic compounds (Brovarets et al., 2004).

Spectroscopic Analysis

- Spectral Properties in Research : The spectral properties, especially in IR and NMR spectroscopy, of (4Z)-4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-ones have been studied. These properties are affected by substituents at the benzylidene and phenyl rings, which can be crucial for understanding the electronic structure and reactivity (Palcut, 2009).

Synthetic Applications

- Synthesis of Heterocyclic Compounds : (4Z)-4-(azepan-2-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one and related compounds are useful in the synthesis of diverse heterocyclic structures, such as 1,4-oxazepines and 1,3-oxazines, under mild conditions. These compounds can be instrumental in the development of new synthetic pathways for biologically active heterocycles (François-Endelmond et al., 2010).

Pharmacological Research

- Antimicrobial and Analgesic Properties : Derivatives of 1,3-oxazol-5(4H)-one have been synthesized and evaluated for antimicrobial activity, which highlights their potential in medicinal chemistry. Analgesic properties have also been investigated in related compounds (Patel et al., 2013); (Demchenko et al., 2018).

Nonlinear Optical Properties

- Optical and Photophysical Applications : Studies on derivatives of 1,3-oxazol-5(4H)-ones, similar to (4Z)-4-(azepan-2-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one, have explored their nonlinear optical properties, which is significant for applications in photonics and electronics (Murthy et al., 2010).

Propiedades

IUPAC Name |

2-phenyl-4-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-1,3-oxazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-15-13(12-9-5-2-6-10-16-12)17-14(19-15)11-7-3-1-4-8-11/h1,3-4,7-8,18H,2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBHBDHMCIUTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)C2=C(OC(=N2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(5,6-Difluoro-2-methylbenzimidazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2525577.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2525579.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2525582.png)

![2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2525584.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2525591.png)

![2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B2525597.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2525598.png)